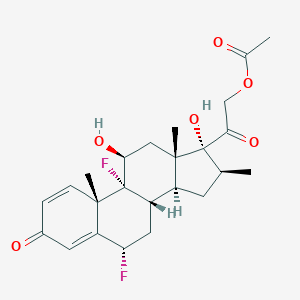

Acetyloxy Diflorasone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(28)5-6-21(17,3)23(16,26)19(29)10-22(15,4)24(12,31)20(30)11-32-13(2)27/h5-6,8,12,15-16,18-19,29,31H,7,9-11H2,1-4H3/t12-,15-,16-,18-,19-,21-,22-,23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSQQUKLQJHHOR-RYRQIHONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461110 |

Source

|

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3826-17-3 |

Source

|

| Record name | Acetyloxy Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Diflorasone Diacetate & Acetyloxy Derivatives

High-Potency Fluorinated Corticosteroid for Dermatological Application [1]

Structural Elucidation & Chemical Identity[1][2]

Diflorasone Diacetate (often referred to in component nomenclature as Acetyloxy Diflorasone) is a synthetic, fluorinated corticosteroid classified as a high-potency (Class I/II) anti-inflammatory agent.[1] Its structural efficacy is derived from specific modifications to the pregnane nucleus, designed to enhance lipophilicity, receptor affinity, and metabolic stability.[1]

1.1 Chemical Nomenclature & Identity[1]

-

IUPAC Name:

-Difluoro- -

Common Name: Diflorasone Diacetate[1][5][2][3][4][6][7][8][9][10][11]

-

CAS Number: 33564-31-7[1]

-

Molecular Formula:

[1][2][3]

1.2 Structure-Activity Relationship (SAR) Analysis

The molecule's potency is dictated by three critical structural modifications to the hydrocortisone backbone:

-

C6 & C9 Fluorination: The introduction of fluorine atoms at the

and -

C17 & C21 Di-Acetylation (Acetyloxy groups): The esterification of hydroxyl groups at positions 17 and 21 with acetate moieties creates the "Acetyloxy" character. This dramatically increases lipophilicity (

), facilitating transepidermal penetration through the stratum corneum.[1] These esters act as prodrugs, hydrolyzing intracellularly to release the active alcohol forms.[1] -

C16 Methylation: The

-methyl group stabilizes the side chain and reduces mineralocorticoid activity (sodium retention), improving the safety profile.[1]

Caption: Structure-Activity Relationship (SAR) of Diflorasone Diacetate showing functional contributions of substituents.

Physicochemical Properties[1][2][12][13]

The following data is critical for formulation scientists developing topical vehicles (creams/ointments).

| Property | Value / Description | Relevance |

| Physical State | White to off-white crystalline powder | API handling |

| Melting Point | ~220–225°C (Decomposes) | Thermal stability limit |

| Solubility (Water) | Insoluble (< 1 mg/mL) | Requires co-solvents |

| Solubility (Organics) | Soluble in Methanol, Acetone, Chloroform | Analytical sample prep |

| LogP (Octanol/Water) | ~3.8 | Predicts skin permeation |

| Polymorphism | Exists in multiple forms (DD1, DD2, DDW) | Bioavailability impact |

| pKa | ~12.6 (Weakly acidic hydroxyls) | pH stability range |

Expert Insight: Diflorasone diacetate exhibits polymorphism.[1] The specific crystal form can impact dissolution rates in semi-solid matrices. Ensure the API source is characterized by X-Ray Powder Diffraction (XRPD) to confirm the polymorph (typically Form DD1 or Monohydrate DDW) [1].

Pharmacology & Mechanism of Action[2][4][11]

Diflorasone Diacetate functions via the classical genomic glucocorticoid pathway. As a di-ester, it is highly lipophilic, allowing it to passively diffuse across the cell membrane.[1]

3.1 Molecular Pathway[1]

-

Entry: Passive diffusion through the plasma membrane.

-

Activation: Intracellular esterases may partially hydrolyze the acetoxy groups to active metabolites (though the diacetate itself has receptor affinity).

-

Binding: Ligand binds to the cytosolic Glucocorticoid Receptor (GR), displacing heat shock proteins (Hsp90).[1]

-

Translocation: The Receptor-Ligand complex dimerizes and translocates to the nucleus.

-

Transcription: The complex binds to Glucocorticoid Response Elements (GREs) on DNA.[6][11]

Caption: Genomic Mechanism of Action: From membrane diffusion to anti-inflammatory gene modulation.[1]

Analytical Methodology: HPLC Protocol

For the quantification of Diflorasone Diacetate in bulk API or formulation, a Reverse-Phase HPLC (RP-HPLC) method is the gold standard.[1] The following protocol is designed for self-validation.

4.1 Chromatographic Conditions

-

Column: C18 (Octadecylsilane),

mm, -

Mobile Phase: Acetonitrile : Water (50:50 to 60:40 v/v).

-

Note: Adjust ratio to achieve a retention time (

) of ~8-10 minutes.

-

-

Flow Rate: 1.0 mL/min.[12]

-

Temperature: Ambient (

) or controlled ( -

Injection Volume: 20

.

4.2 Standard Preparation

-

Weigh 10 mg of Diflorasone Diacetate Reference Standard.

-

Dissolve in 10 mL Methanol (Stock A: 1 mg/mL).

-

Dilute Stock A with Mobile Phase to a working concentration of 50

.

4.3 System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

-

Tailing Factor (

): -

Theoretical Plates (

): -

RSD (Replicate Injections):

for peak area (Ensures precision).

Caption: Analytical workflow for the quantification of Diflorasone Diacetate.[1][5][3][4][9][11][13][14][12][15][16]

Synthesis & Degradation Profile

5.1 Synthetic Route Overview

The synthesis typically begins with 16-methylprednisolone derivatives.[1]

-

Fluorination: Electrophilic fluorination at C6 and C9 using reagents like perchloryl fluoride (

) or Selectfluor. -

Esterification: Reaction with acetic anhydride (

) in the presence of a catalyst (e.g., pyridine or DMAP) to acetylate the C17 and C21 hydroxyls.

5.2 Degradation Pathways

Stability is a major concern in aqueous formulations.

-

Hydrolysis: The C21-ester is most labile, followed by the C17-ester.[1] Hydrolysis yields Diflorasone 17-acetate or Diflorasone (free alcohol), which are less lipophilic and potentially less potent in topical delivery.[1]

-

Isomerization: Acyl migration can occur between C17 and C21 under basic conditions.

-

Photolysis: Exposure to UV light can cause degradation of the A-ring (dienone system).

Storage Requirement: Store in tight, light-resistant containers at controlled room temperature (

References

-

PubChem. (n.d.).[1][5] Diflorasone Diacetate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Drugs.com. (2024).[1] Diflorasone Prescribing Information. Retrieved from [Link][1][3]

-

U.S. Food and Drug Administration (FDA). (2014).[7] Draft Guidance on Diflorasone Diacetate. Retrieved from [Link][1][5][2][3][10][14]

Sources

- 1. Diflorasone Diacetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Diflorasone Diacetate (diflorasone diacetate) - Dosing, PA Forms & Info (2026) [prescriberpoint.com]

- 4. drugs.com [drugs.com]

- 5. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Articles [globalrx.com]

- 10. Diflorasone diacetate - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Acetyloxy Diflorasone (Diflorasone Diacetate) Mechanism of Action in Skin Inflammation

Executive Summary

Acetyloxy Diflorasone, pharmacologically designated as Diflorasone Diacetate , represents a high-potency (Class I/II) synthetic corticosteroid optimized for deep dermal penetration and sustained anti-inflammatory activity. Unlike endogenous cortisol, this fluorinated therapeutic leverages a 17,21-diacetate esterification strategy to significantly enhance lipophilicity, facilitating transit through the stratum corneum.

This guide dissects the molecular pharmacodynamics of Diflorasone Diacetate, moving beyond generic corticosteroid descriptions to isolate the specific structural advantages provided by the acetyloxy modification. It details the genomic transrepression of inflammatory cytokines, the induction of lipocortin-mediated arachidonic acid blockade, and provides validated experimental protocols for assessing its potency.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The efficacy of Diflorasone Diacetate is encoded in its structural modifications to the prednisolone scaffold. The term "Acetyloxy" refers specifically to the esterification at the C17 and C21 positions, a critical determinant of its pharmacokinetic profile.

Structural Modifications and Functional Impact

| Structural Feature | Chemical Modification | Pharmacological Consequence |

| Lipophilicity Enhancer | 17,21-Diacetate (Acetyloxy) | Drastically increases the partition coefficient (LogP), enabling superior penetration through the lipid-rich stratum corneum compared to mono-esters or free alcohols. |

| Receptor Affinity | 6α, 9α-Difluoro | The addition of fluorine atoms enhances binding affinity to the Glucocorticoid Receptor (GR) and prevents metabolic degradation by 11β-hydroxysteroid dehydrogenase. |

| Selectivity | 16β-Methyl | Eliminates mineralocorticoid activity (sodium retention), focusing the drug's action purely on anti-inflammatory and immunosuppressive pathways. |

The "Acetyloxy" Advantage

The diacetate masking of hydroxyl groups at C17 and C21 renders the molecule less polar. Upon application, this lipophilic prodrug partitions rapidly into the skin. Intracellular esterases within the epidermis and dermis may hydrolyze these esters to release the active corticosteroid moiety, creating a "reservoir effect" that prolongs local therapeutic action while potentially limiting systemic washout.

Genomic Mechanism of Action: The Signaling Cascade

Diflorasone Diacetate exerts its effects primarily through genomic modulation.[1] It acts as a high-affinity ligand for the cytosolic Glucocorticoid Receptor (GR), initiating a cascade that silences the "cytokine storm" associated with psoriasis and atopic dermatitis.

Transrepression (The Anti-Inflammatory Core)

The primary mechanism for rapid inflammation control is transrepression .

-

Ligand Binding: Diflorasone diffuses across the cell membrane and binds to GR

. -

Translocation: The GR-Ligand complex dissociates from heat shock proteins (Hsp90) and translocates to the nucleus.

-

Tethering: Instead of binding DNA directly, the complex physically interacts with proinflammatory transcription factors, specifically NF-

B and AP-1 . -

Silencing: This interaction prevents these factors from binding to their target promoters, effectively turning off the genes for IL-1

, TNF-

Transactivation (Lipocortin Induction)

Concurrently, the GR complex binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate anti-inflammatory proteins.[2]

-

Target Gene: ANXA1 (Annexin A1).

-

Protein Product: Lipocortin-1 .

-

Mechanism: Lipocortin-1 inhibits Phospholipase A2 (PLA2) . By blocking PLA2, Diflorasone prevents the cleavage of membrane phospholipids into Arachidonic Acid , thereby cutting off the supply chain for Prostaglandins (pain/vasodilation) and Leukotrienes (chemotaxis).[3]

Visualizing the Pathway

The following diagram illustrates the dual-pathway mechanism (Transrepression and Transactivation) leading to the cessation of inflammation.

Caption: Figure 1. Dual genomic mechanism of Diflorasone Diacetate. The drug induces Lipocortin-1 to block Arachidonic Acid release (Green path) and directly inhibits NF-kB to stop cytokine production (Red path).

Experimental Validation Protocols

To validate the potency and mechanism of Diflorasone Diacetate formulations, researchers utilize specific in vivo and in vitro assays. The following protocols are industry standards for establishing bioequivalence and anti-inflammatory efficacy.

Protocol A: In Vivo Vasoconstriction (McKenzie-Stoughton Assay)

This is the FDA-recognized surrogate endpoint for assessing the clinical potency of topical corticosteroids.

Objective: Quantify the skin blanching (vasoconstriction) response as a direct correlate to anti-inflammatory potency.

Methodology:

-

Subject Selection: Recruit 20-30 healthy volunteers with Fitzpatrick skin types I-III (to ensure visible blanching).

-

Application:

-

Apply 10 µL of Diflorasone Diacetate (0.05% formulation) to flexor surface of forearm.

-

Apply reference standard (e.g., Fluocinonide 0.05%) and vehicle control.[4]

-

Use non-occlusive or occlusive guards depending on study design (occlusion significantly enhances penetration of diacetate esters).

-

-

Exposure: Leave in place for 16 hours.

-

Assessment:

-

Remove formulation and wait 2 hours (to eliminate physical blanching).

-

Visual Scoring: Blinded evaluator scores blanching on a 0-4 scale (0=No blanching, 4=Deep blanching/halo).

-

Chromameter: (Optional) Measure

value (redness axis) for objective quantification.

-

-

Analysis: Calculate the Area Under the Effect Curve (AUEC) to determine bioequivalence.

Protocol B: In Vitro Keratinocyte Inflammation Model

Used to verify the specific suppression of cytokines downstream of the mechanism described in Section 3.

Objective: Determine

Methodology:

-

Cell Culture: Culture Human Epidermal Keratinocytes (HEK) in serum-free growth medium.

-

Induction: Stimulate inflammation using IFN-

(10 ng/mL) and TPA (10 ng/mL) . -

Treatment: Treat cells with serial dilutions of Diflorasone Diacetate (0.1 nM to 1000 nM).

-

Incubation: Incubate for 24 hours.

-

Assay: Collect supernatant and quantify IL-6 and IL-8 using ELISA or Multiplex bead array.

-

Validation: Cell viability must be confirmed via MTT assay to ensure reduction in cytokines is not due to cytotoxicity.

Experimental Workflow Diagram

The following diagram outlines the decision flow for selecting and executing the Vasoconstriction Assay.

Caption: Figure 2. Standardized workflow for the McKenzie-Stoughton Vasoconstriction Assay used to classify Diflorasone potency.

Clinical Translation: Potency & Safety Profile

Diflorasone Diacetate 0.05% is categorized based on the vehicle used, which interacts with the diacetate moiety's lipophilicity.

| Formulation | Potency Class (USA) | Clinical Indication |

| Ointment 0.05% | Class I (Superpotent) | Psoriasis plaques, Lichen simplex chronicus, recalcitrant eczemas. |

| Cream 0.05% | Class II/III (High Potency) | Atopic dermatitis, severe contact dermatitis. |

Safety Consideration: Due to the high affinity and penetration (SAR discussed in Section 2), systemic absorption can occur. Prolonged use (>2 weeks) or application over large surface areas (>20% BSA) risks HPA Axis Suppression . The diacetate group facilitates entry, but the 16-methyl group minimizes mineralocorticoid side effects (edema/hypertension), making it safer than non-methylated analogs for short-term intensive therapy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71415, Diflorasone. Retrieved from [Link]

-

Bluefarb, S. M., et al. (1976). Diflorasone Diacetate: Vasoconstrictor Activity and Clinical Efficacy of a New Topical Corticosteroid. Journal of International Medical Research. Retrieved from [Link]

-

FDA Access Data (2014). Draft Guidance on Diflorasone Diacetate. Food and Drug Administration.[5][6] Retrieved from [Link] (Note: Link directs to label repository/guidance search).

-

DailyMed (2024). Diflorasone Diacetate Ointment USP, 0.05% Label Information. National Library of Medicine. Retrieved from [Link][7][8]

-

Brazzillo, J. (2023). Topical Corticosteroid Potency Chart. MSD Manual Professional Edition. Retrieved from [Link]

Sources

- 1. Diflorasone 21-acetate | 3826-17-3 [chemicea.com]

- 2. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Diflorasone Diacetate Ointment USP, 0.05% [dailymed.nlm.nih.gov]

- 7. Diflorasone diacetate - Wikipedia [en.wikipedia.org]

- 8. Diflorasone diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Pharmacological Profile of Diflorasone Diacetate

Executive Summary

Diflorasone Diacetate (6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate) is a high-potency synthetic fluorinated corticosteroid.[1][2][3][4][5][6][7][8][9] Classified as a Class I (Superpotent) or Class II (High Potency) agent depending on the vehicle, it is engineered for maximum lipophilicity and glucocorticoid receptor (GR) affinity. Its structural modification—specifically the di-acetylation at positions 17 and 21 combined with double fluorination—optimizes stratum corneum penetration and metabolic stability, distinguishing it from non-fluorinated congeners.

Molecular Architecture & Structure-Activity Relationship (SAR)

The pharmacological superiority of diflorasone diacetate stems from precise chemical modifications to the prednisolone scaffold.

Structural Determinants of Potency

-

6α, 9α-Difluorination: The introduction of fluorine atoms at the 6 and 9 positions significantly enhances glucocorticoid activity by increasing the electron-withdrawing inductive effect, which strengthens the interaction with the GR. It also protects the steroid nucleus from metabolic reduction.

-

17, 21-Diacetate Esters: Unlike the free alcohol forms, the diacetate esters dramatically increase the partition coefficient (LogP), facilitating rapid transit through the lipid-rich stratum corneum.

-

16β-Methyl Group: This substitution virtually eliminates mineralocorticoid activity (sodium retention), a critical safety feature for potent corticosteroids, while stabilizing the side chain against metabolism.

Visualization of Structural Logic

The following diagram illustrates the functional impact of specific moieties on the diflorasone molecule.

Figure 1: Structure-Activity Relationship (SAR) mapping of Diflorasone Diacetate functional groups.

Mechanism of Action (MOA)

Diflorasone diacetate operates through genomic and non-genomic pathways. Upon topical application, the ester is hydrolyzed (partially) to the active alcohol form, which diffuses across the cell membrane.

Genomic Signaling Cascade

-

Cytosolic Binding: The ligand binds to the Glucocorticoid Receptor (GR), causing the dissociation of Heat Shock Proteins (hsp90).

-

Nuclear Translocation: The Ligand-GR complex dimerizes and translocates to the nucleus.[6][10]

-

Transactivation: Binding to Glucocorticoid Response Elements (GREs) upregulates anti-inflammatory proteins, most notably Lipocortin-1 (Annexin A1) .

-

Transrepression: The complex physically interacts with transcription factors NF-κB and AP-1, preventing the transcription of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).

The Lipocortin Pathway

Lipocortin-1 inhibits Phospholipase A2 (PLA2) , the enzyme responsible for cleaving Arachidonic Acid from membrane phospholipids.[4] This blockade halts the production of downstream inflammatory mediators: Prostaglandins (via COX) and Leukotrienes (via LOX).

Figure 2: Genomic signaling pathway emphasizing the Lipocortin-1 mediated inhibition of inflammation.

Pharmacokinetics & Physicochemical Profile[1][4][5]

Absorption and Distribution

Percutaneous absorption is the rate-limiting step.

-

Vehicle Effect: Ointment bases (occlusive) generally yield higher penetration than creams due to increased hydration of the stratum corneum.

-

Depot Effect: The diacetate ester forms a reservoir in the stratum corneum, allowing for sustained release.

-

Systemic Bioavailability: Under normal conditions, <1% is absorbed systemically. However, occlusion or application to inflamed skin (e.g., psoriatic plaques) can increase absorption by 10-100 fold.

Metabolism and Excretion

-

Cutaneous: Esterases in the skin hydrolyze the diacetate to the 17-monoester and free alcohol (diflorasone), which are also active.

-

Hepatic: Systemically absorbed drug is metabolized in the liver via reduction of the 4,5-double bond and the 20-ketone.

-

Excretion: Conjugated metabolites are excreted primarily via the kidneys (urine) and secondarily via the biliary tract (feces).

Table 1: Pharmacokinetic Parameters

| Parameter | Description | Clinical Implication |

| LogP (Octanol/Water) | High (Lipophilic) | Excellent stratum corneum penetration; depot formation. |

| Protein Binding | >90% (Systemic) | High binding to albumin/CBG limits free drug if absorbed. |

| Half-life (Biological) | 18–36 Hours | Supports once or twice-daily dosing regimens. |

| Excretion Route | Renal / Biliary | Caution in patients with severe renal impairment (rarely clinically relevant for topical). |

Experimental Protocol: McKenzie-Stoughton Vasoconstrictor Assay

The McKenzie-Stoughton Assay is the FDA-recognized gold standard for determining the potency of topical corticosteroids. It relies on the surrogate marker of skin blanching (vasoconstriction), which correlates with anti-inflammatory efficacy.[11]

Protocol Design

Objective: To rank the potency of Diflorasone Diacetate against reference standards (e.g., Fluocinonide, Betamethasone).

Reagents & Materials:

-

Test Article: Diflorasone Diacetate 0.05% ointment.[4][9][10][12][13]

-

Reference Standard: Clobetasol Propionate 0.05% (Class I control).[12]

-

Vehicle Control: Placebo ointment base.

-

Protective guards (non-occlusive rings).

Workflow:

-

Subject Selection: Screen healthy volunteers (Fitzpatrick Skin Types I-III) to ensure visible blanching response.

-

Application: Apply 10 µL of formulation to marked 1 cm² sites on the flexor surface of the forearm.

-

Exposure: Leave uncovered (open test) or cover with occlusion (closed test) for 16 hours.

-

Washing: Remove formulation gently with soap and water.

-

Assessment: Evaluators (blinded) grade vasoconstriction at 2 hours and 24 hours post-removal using a 0-3 scale.

Scoring Scale:

-

0: No blanching.

-

1: Mild blanching (barely visible).

-

2: Moderate blanching (clear outline).

-

3: Intense blanching (marked pallor).

Data Analysis: Calculate the Total Score and perform an ANOVA to determine statistical equivalence or superiority.

Clinical Efficacy & Safety Profile

Potency Classification

Diflorasone Diacetate 0.05% ointment is widely recognized as a Class I (Superpotent) steroid, comparable to Clobetasol Propionate.[12] The cream formulation is typically Class II (High Potency) .[12]

Table 2: Comparative Potency Ranking (USA System)

| Class | Potency | Representative Agents |

| I | Superpotent | Diflorasone Diacetate 0.05% (Ointment) , Clobetasol Propionate 0.05% |

| II | High | Diflorasone Diacetate 0.05% (Cream) , Fluocinonide 0.05% |

| III | Medium-High | Betamethasone Dipropionate 0.05% |

| IV-V | Medium | Triamcinolone Acetonide 0.1% |

Safety: HPA Axis Suppression

Systemic absorption can lead to reversible Hypothalamic-Pituitary-Adrenal (HPA) axis suppression.

-

Risk Factors: Chronic use (>2 weeks), application to >20% Body Surface Area (BSA), use under occlusion.

-

Monitoring: ACTH stimulation test is the definitive method for assessing adrenal reserve in long-term therapy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71414, Diflorasone Diacetate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Label Information: Psorcon (Diflorasone Diacetate) Ointment. Retrieved from [Link]

-

Gabros, S., Nessel, T. A., & Zito, P. M. (2024). Topical Corticosteroids.[1][3][4][7] StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

-

DailyMed. Diflorasone Diacetate Ointment 0.05% - Prescribing Information. Retrieved from [Link]

-

American Academy of Family Physicians (AAFP). Choosing Topical Corticosteroids. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. tapi.com [tapi.com]

- 3. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Diflorasone diacetate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. DailyMed - DIFLORASONE DIACETATE ointment [dailymed.nlm.nih.gov]

- 10. Topical Corticosteroids: Pharmacology | Plastic Surgery Key [plasticsurgerykey.com]

- 11. aafp.org [aafp.org]

- 12. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

Technical Monograph: Diflorasone Diacetate (Acetyloxy Diflorasone)

High-Potency Glucocorticoid Receptor Agonist: Mechanism, Validation, and Translational Pharmacology [1][2][3]

Executive Summary

This technical guide profiles Diflorasone Diacetate (chemically identified as 6α,9-difluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate), a fluorinated, synthetic corticosteroid of the pregnane series.[1][2][3] Often referred to in synthesis and metabolic studies by its esterified functional groups ("Acetyloxy"), this compound represents a Class I (Super-potent) or Class III (High-potency) topical corticosteroid, depending on the vehicle.[1][2][3]

Its therapeutic efficacy is driven by high-affinity binding to the Glucocorticoid Receptor (GR) , initiating a dual-mechanism of genomic transactivation and transrepression.[1][2][3][4][5] This guide details the molecular causality of its potency, provides self-validating experimental protocols for assessing GR agonism, and outlines the structure-activity relationships (SAR) critical for drug development.[1][2][3]

Chemical Architecture & SAR Analysis

The potency of Diflorasone Diacetate is not accidental; it is a product of precise structural engineering designed to maximize lipophilicity and receptor affinity.[1][2][3]

-

Fluorination (C6 & C9): The introduction of fluorine atoms at the 6

and 9 -

17,21-Diacetyloxy Modification: The "Acetyloxy" designation refers to the esterification of hydroxyl groups at C17 and C21 with acetic acid.[1][2][3][4]

Physicochemical Profile

| Parameter | Value | Clinical Implication |

|---|

| Molecular Formula |

Molecular Mechanism of Action

Diflorasone Diacetate functions as a potent GR agonist.[3][5] Its anti-inflammatory effects are mediated through two distinct pathways: Transactivation and Transrepression .[3]

3.1 The Signaling Cascade

-

Cytosolic Entry: Due to its lipophilic nature, the compound diffuses freely across the plasma membrane.[1][2][3]

-

GR Activation: It binds to the ligand-binding domain (LBD) of the cytosolic GR, causing the dissociation of chaperone proteins (HSP90, HSP70).[1][2][3]

-

Nuclear Translocation: The Ligand-GR complex dimerizes and translocates to the nucleus via the nuclear pore complex.[1][2][3]

-

Genomic Effects:

-

Transactivation (Direct): Binding to Glucocorticoid Response Elements (GREs) on DNA, upregulating anti-inflammatory proteins like Annexin A1 (Lipocortin-1) .[1][2][3] Annexin A1 inhibits Phospholipase A2 (

), cutting off the arachidonic acid cascade (prostaglandins/leukotrienes).[1][2][3] -

Transrepression (Tethering): The GR complex physically interacts with proinflammatory transcription factors (NF-

B and AP-1), preventing them from binding to their target promoters.[1][2][3] This suppresses cytokines such as IL-1

-

Visualization: GR Signaling Pathway

Figure 1: Dual-mechanism signaling of Diflorasone Diacetate involving direct genomic activation and protein-protein repression of inflammatory mediators.[1][2][3]

Experimental Validation Protocols

To establish the efficacy of Acetyloxy Diflorasone as a GR agonist, researchers must utilize self-validating assays.[1][2][3] The Luciferase Reporter Assay is the industry standard for quantifying transcriptional potency.[1][2][3]

Protocol: GR-Responsive Luciferase Reporter Assay

Objective: Quantify the

Materials:

-

Cell Line: HeLa or HEK293 (GR-deficient lines require co-transfection; endogenous GR lines like HeLa are preferred).[1][2][3]

-

Plasmids: pGRE-Luc (Firefly luciferase under GRE control) and pRL-TK (Renilla luciferase for normalization).[1][2][3]

-

Reagents: Dual-Luciferase® Reporter Assay System, Diflorasone Diacetate (dissolved in DMSO).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at

cells/well in a 96-well white-walled plate. Incubate for 24h at 37°C/5% -

Transfection:

-

Ligand Treatment (The Variable):

-

Incubation: Incubate for 18–24 hours to allow protein expression.

-

Lysis & Detection:

-

Data Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to determine

.[1][2][3]

Visualization: Assay Workflow

Figure 2: Step-by-step workflow for the validation of GR agonism using a dual-luciferase reporter system.

Clinical & Translational Pharmacology

For drug development professionals, understanding the translation from in vitro affinity to in vivo potency is critical.[1][2][3]

5.1 The Vasoconstrictor (Blanching) Assay

While receptor binding affinity (

-

Method: Diflorasone Diacetate is applied to the flexor surface of the forearm of healthy volunteers.[1][2][3]

-

Readout: The degree of skin blanching (vasoconstriction) is scored visually or via chromameter after 16–24 hours.[1][2][3]

-

Result: Diflorasone Diacetate 0.05% ointment typically ranks as Class I (Super-potent) , comparable to Clobetasol Propionate, due to the occlusive nature of the ointment base driving the lipophilic ester into the dermis.[1][2][3]

5.2 Safety Profile: HPA Axis Suppression

Due to its high potency, systemic absorption can occur.[1][2][3][4][6]

-

Mechanism: Exogenous corticosteroids provide negative feedback to the hypothalamus and pituitary, reducing CRH and ACTH secretion.[1][2][3]

-

Risk: Chronic use (>2 weeks) or large surface area application can lead to reversible HPA axis suppression.[2][3] The 17,21-diacetate structure enhances stability, prolonging the half-life of the active moiety in the systemic circulation if absorbed.[1][2][3]

References

-

FDA Labeling . Diflorasone Diacetate Ointment USP, 0.05% - Prescribing Information. U.S. Food and Drug Administration.[3] Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71414, Diflorasone Diacetate. PubChem.[3] Link[1][2][3]

-

Schacke, H., et al. (2002).[1][2][3] Mechanisms involved in the side effects of glucocorticoids. Pharmacology & Therapeutics.[3][6][7][8][9][10] Link

-

Indigo Biosciences . Human Glucocorticoid Receptor (NR3C1) Reporter Assay System Technical Manual. Link

-

Katz, M., et al. (1984).[1][2][3] Structure-activity relationships of corticosteroids. Seminars in Dermatology. (Contextual citation for SAR analysis).

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Diflorasone diacetate - Wikipedia [en.wikipedia.org]

- 10. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Acetyloxy Diflorasone

This guide serves as a technical reference for the synthesis and characterization of Acetyloxy Diflorasone (specifically identified as Diflorasone 21-Acetate , CAS: 3826-17-3), a critical intermediate and impurity in the manufacturing of the high-potency corticosteroid Diflorasone Diacetate (API).[1]

Executive Summary

Acetyloxy Diflorasone (Diflorasone 21-acetate) is the mono-esterified derivative of the corticosteroid Diflorasone.[1] While the diacetate form (Diflorasone Diacetate) is the marketed Active Pharmaceutical Ingredient (API) for topical dermatoses (psoriasis, atopic dermatitis), the synthesis and characterization of the mono-acetate species are critical for two reasons:

-

Synthetic Intermediate: It is the kinetic product formed during the stepwise acetylation of Diflorasone.

-

Critical Quality Attribute (CQA): It is a regulated impurity (Impurity 2) in the final API that must be controlled to <0.5% levels.

This guide details the controlled synthesis of the 21-acetyloxy species, its conversion to the diacetate, and the analytical framework required to distinguish these closely related congeners.

Chemical Identity & Structural Logic[1][2][3][4][5]

-

IUPAC Name:

-21-(acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione.[1][][3] -

Molecular Formula:

[1][] -

Molecular Weight: 452.49 g/mol [1][]

-

Key Structural Features:

-

C6 & C9 Fluorines: Enhance glucocorticoid receptor binding and metabolic stability.[4]

-

C21-Acetate: The "Acetyloxy" group.[1][][3] The C21 primary hydroxyl is sterically accessible and acetylates first.

-

C17-Hydroxyl: A tertiary alcohol, sterically hindered by the C16-methyl group, requiring forcing conditions for acetylation.[1][]

-

Retrosynthetic Analysis & Pathway

The synthesis of Acetyloxy Diflorasone proceeds from the parent alcohol, Diflorasone , which is derived from 16-methylprednisolone precursors via electrophilic fluorination.

Diagram 1: Stepwise Acetylation Pathway

The following diagram illustrates the kinetic control required to isolate the Acetyloxy Diflorasone (Mono-acetate) versus the thermodynamic drive to the Diacetate.

Caption: Kinetic pathway distinguishing the formation of Acetyloxy Diflorasone (21-acetate) from the Diacetate API.

Detailed Synthesis Protocol

To synthesize and isolate Acetyloxy Diflorasone (and avoid over-acetylation to the diacetate), precise stoichiometry and temperature control are required.

Reagents and Materials[4][5][7][8][9][10][11][12]

-

Substrate: Diflorasone (micronized), purity >98%.[1][]

-

Acylating Agent: Acetic Anhydride (

), 1.1 equivalents.[1][] -

Solvent/Base: Pyridine (anhydrous).[1][]

-

Catalyst: None required for C21; 4-Dimethylaminopyridine (DMAP) is avoided as it accelerates C17 acetylation.[1][]

Step-by-Step Methodology

-

Dissolution: Charge 10.0 g of Diflorasone into a reactor containing 100 mL of anhydrous pyridine under nitrogen atmosphere. Stir until fully dissolved.

-

Temperature Control: Cool the solution to

using an ice/brine bath. -

Addition: Add 1.1 equivalents of Acetic Anhydride dropwise over 30 minutes. Note: Rapid addition causes localized heating and C17 impurity formation.

-

Reaction Monitoring: Stir at

for 2–4 hours. Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1) or HPLC.[1][][5]-

Target: Disappearance of Diflorasone (<1%).

-

Limit: Appearance of Diacetate (<2%).[6]

-

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing dilute HCl (to neutralize pyridine). The product will precipitate.[7]

-

Isolation: Filter the white precipitate. Wash with cold water (

mL) to remove pyridinium salts.[1][] -

Purification: Recrystallize from Acetone/Hexane to yield Acetyloxy Diflorasone.

Yield Expectation: 85–90% Appearance: Off-white crystalline solid.[1][]

Characterization & Analytical Validation

Distinguishing the mono-acetate (Acetyloxy Diflorasone) from the diacetate relies on the shift of the C17 proton and the presence of acetate signals.

NMR Spectroscopy ( H and C)

The primary diagnostic is the chemical shift of the protons adjacent to the esterification sites.

| Position | Proton ( | Shift ( | Shift ( | Mechanistic Insight |

| C21 ( | AB Quartet | 4.8 – 5.0 | 4.8 – 5.0 | Both forms are acetylated at C21; characteristic downfield shift from free alcohol (~4.2 ppm).[1][] |

| C17 ( | Singlet | ~2.8 (Exchangeable) | Absent | Presence of OH signal confirms Mono-acetate.[1][] |

| Acetate ( | Singlet | ~2.10 (3H) | ~2.10 (3H) & ~2.05 (3H) | Mono-acetate shows one acetate singlet; Diacetate shows two .[1][] |

| C18 ( | Singlet | ~0.95 | ~1.05 | C17 acetylation induces a downfield shift in the angular methyl protons.[1] |

Mass Spectrometry (LC-MS)[1][6][10]

-

Ionization: ESI Positive Mode.

-

Acetyloxy Diflorasone:

m/z.[1][] -

Diflorasone Diacetate:

m/z.[1][] -

Fragmentations: Both show characteristic loss of HF (-20 Da) and Acetic Acid (-60 Da).[1][]

HPLC Impurity Profiling

A validated HPLC method is required to quantify Acetyloxy Diflorasone as an impurity in the Diacetate drug substance.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

mm, 5 -

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1][] Gradient elution (40%

80% ACN).[1][] -

Detection: UV at 254 nm (enone system).

Diagram 2: Analytical Logic Flow

This decision tree illustrates how to classify the sample based on spectral data.

Caption: Analytical decision tree for distinguishing Acetyloxy Diflorasone from the Diacetate API.

Safety & Handling (E-E-A-T)

-

Potency: Diflorasone derivatives are Class I (Super-potent) corticosteroids.[1][]

-

OEL (Occupational Exposure Limit): < 1

(8h TWA).[1][] -

PPE: Powered Air Purifying Respirator (PAPR), double nitrile gloves, and Tyvek suit are mandatory during synthesis and handling.[]

-

Containment: All weighing and transfers must occur within a certified isolator or Class II Biosafety Cabinet.

References

-

National Center for Biotechnology Information. (2025).[1][] PubChem Compound Summary for CID 71414, Diflorasone Diacetate. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (1998).[1] Diflorasone Diacetate Cream USP 0.05% Prescribing Information. Retrieved from [Link][1][]

-

Google Patents. (2006).[1][] Method for the preparation of 6-alpha fluoro corticosteroids (US20060247434A1).[1][8] Retrieved from

Sources

- 1. Diflorasone diacetate - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]

- 6. drugs.com [drugs.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

In Vitro Anti-Inflammatory Activity of Acetyloxy Diflorasone: A Technical Guide

The following technical guide details the in vitro anti-inflammatory activity of Acetyloxy Diflorasone (chemically identified as Diflorasone 21-acetate ), a critical bioactive intermediate of the high-potency corticosteroid Diflorasone Diacetate.

Executive Summary

Acetyloxy Diflorasone (CAS: 3826-17-3), distinct from the fully esterified prodrug Diflorasone Diacetate, represents the 21-acetate derivative of the synthetic glucocorticoid Diflorasone.[] While often categorized as a metabolic intermediate or impurity in pharmaceutical profiling, its pharmacological relevance lies in its position within the hydrolytic activation pathway of topical corticosteroids.

In vitro, Acetyloxy Diflorasone functions as a high-affinity glucocorticoid receptor (GR) agonist precursor. Its anti-inflammatory efficacy is contingent upon intracellular or extracellular hydrolysis to the free alcohol (Diflorasone ), which subsequently drives the transrepression of pro-inflammatory transcription factors (NF-κB, AP-1). This guide provides a rigorous framework for evaluating its bioactivity, focusing on kinetic stability, receptor translocation, and cytokine suppression.

Chemical Identity & Pharmacodynamics

To accurately assess in vitro activity, researchers must distinguish between the esterified forms. The 21-acetate moiety confers lipophilicity, facilitating membrane permeation, but generally exhibits lower direct affinity for the GR compared to the 17-ester or free alcohol forms until hydrolyzed.

| Chemical Entity | CAS Number | Role | GR Affinity (Relative) |

| Diflorasone Diacetate | 33564-31-7 | Prodrug (Marketed API) | Low (requires hydrolysis) |

| Acetyloxy Diflorasone | 3826-17-3 | Intermediate (21-Acetate) | Moderate/Low (requires hydrolysis) |

| Diflorasone | 2557-49-1 | Active Metabolite | High (Active Ligand) |

Mechanism of Action (MOA)

The anti-inflammatory cascade of Acetyloxy Diflorasone follows a "permeate-hydrolyze-bind" model:

-

Cellular Entry: The lipophilic acetate group facilitates passive diffusion across the plasma membrane.

-

Bioactivation: Intracellular esterases hydrolyze the C21-acetate group, yielding the active Diflorasone pharmacophore.

-

GR Binding: The active steroid binds the cytosolic Glucocorticoid Receptor (GR/NR3C1).

-

Genomic Modulation:

-

Transactivation: Upregulation of anti-inflammatory genes (e.g., TSC22D3 encoding GILZ, ANXA1 encoding Lipocortin-1).

-

Transrepression: Direct protein-protein interaction with NF-κB and AP-1, preventing the transcription of inflammatory cytokines (IL-6, TNF-α).

-

Visualization: Signaling Pathway

The following diagram illustrates the conversion and signaling cascade.

Caption: Bioactivation pathway of Acetyloxy Diflorasone, showing hydrolysis to the active alcohol and subsequent GR-mediated genomic modulation.

Experimental Framework

To rigorously evaluate Acetyloxy Diflorasone, researchers must control for esterase activity in the culture system. Fetal Bovine Serum (FBS) contains esterases that can prematurely hydrolyze the compound in the media.

A. Cell Model Selection

-

Primary Human Keratinocytes (PHK) or HaCaT: Ideal for dermatological relevance. These cells express functional GR and metabolizing enzymes (carboxylesterases).

-

RAW 264.7 (Murine Macrophages): The gold standard for quantifying LPS-induced cytokine suppression.

B. Protocol 1: GR Translocation Assay (Confocal Microscopy)

This assay validates that Acetyloxy Diflorasone (post-hydrolysis) successfully drives the receptor into the nucleus.

Materials:

-

HaCaT cells seeded on glass coverslips.

-

Anti-GR primary antibody (e.g., Santa Cruz sc-390366).

-

Alexa Fluor 488 secondary antibody.

-

Treatment: Acetyloxy Diflorasone (10 nM – 1 µM).

Workflow:

-

Starvation: Incubate cells in charcoal-stripped serum (to remove endogenous steroids) for 24h.

-

Treatment: Treat with Acetyloxy Diflorasone for 30 minutes . (Rapid translocation is expected).

-

Fixation: 4% Paraformaldehyde for 15 min.

-

Permeabilization: 0.2% Triton X-100 in PBS.

-

Staining: Block with 5% BSA, incubate with Primary Ab (1:100) overnight, then Secondary Ab (1:500) for 1h.

-

Analysis: Quantify Nuclear/Cytoplasmic fluorescence ratio.

C. Protocol 2: Cytokine Suppression (ELISA)

This quantifies the functional anti-inflammatory potency (IC50).

Workflow:

-

Seeding: Plate RAW 264.7 cells at

cells/well in 24-well plates. -

Induction: Co-treat with LPS (100 ng/mL) and increasing concentrations of Acetyloxy Diflorasone (0.1 nM to 100 nM).

-

Control: Dexamethasone (Positive control).

-

-

Incubation: 24 hours at 37°C.

-

Harvest: Collect supernatant.

-

Quantification: Perform ELISA for TNF-α and IL-6 .

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for validating the anti-inflammatory activity of Acetyloxy Diflorasone.

Data Analysis & Interpretation

Because Acetyloxy Diflorasone is an intermediate, its potency is often inferred from the parent Diacetate or the active Diflorasone.

Comparative Potency (Estimated)

The following table summarizes expected inhibitory concentrations based on the Diflorasone scaffold's high potency (Class I/II corticosteroid).

| Assay Target | Readout | Expected IC50 (Diflorasone Series) | Interpretation |

| TNF-α Release | ELISA (LPS-induced) | 0.5 – 2.0 nM | Highly Potent |

| IL-6 Release | ELISA (LPS-induced) | 1.0 – 3.0 nM | Highly Potent |

| GR Binding | Radioligand Binding (Kd) | ~0.5 nM (Active Alcohol) | Very High Affinity |

Critical Note on Stability: If the IC50 of Acetyloxy Diflorasone appears significantly higher (low potency) in your assay, verify the esterase activity of your cells. Without hydrolysis to the free alcohol, the 21-acetate form may show reduced receptor affinity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71414, Diflorasone Diacetate. Retrieved from .

-

IUPHAR/BPS Guide to PHARMACOLOGY. Diflorasone Diacetate Ligand Page. Retrieved from .

-

U.S. Food and Drug Administration (FDA). Draft Guidance on Diflorasone Diacetate. Retrieved from .[2]

-

Ponec, M., et al. (1986). Glucocorticoids: binding affinity and lipophilicity. Journal of Pharmaceutical Sciences. (Contextualizing ester binding affinity). Retrieved from .

Sources

Technical Guide: Solubilization and Stability of Acetyloxy Diflorasone

Executive Summary

Acetyloxy Diflorasone (Diflorasone Diacetate; CAS 2557-49-5) is a high-potency synthetic glucocorticoid characterized by its 17,21-diacetate ester modification.[1] While this modification significantly enhances lipophilicity and skin penetration—making it ideal for topical dermatological applications—it presents specific challenges for in vitro and in vivo solubilization.[1]

This guide provides a standardized, self-validating framework for the handling, solubilization, and storage of Diflorasone Diacetate.[1] It addresses the critical instability of the diacetate esters in aqueous media and defines precise protocols to prevent precipitation-induced experimental variability.[1]

Physicochemical Profile

Understanding the solid-state and molecular properties of Diflorasone Diacetate is a prerequisite for successful formulation.[1] The compound exhibits significant lipophilicity, necessitating the use of organic co-solvents for initial solubilization.[1][2]

Table 1: Physicochemical Specifications

| Property | Value | Critical Note |

| Molecular Formula | C₂₆H₃₂F₂O₇ | |

| Molecular Weight | 494.53 g/mol | Use this value for Molarity calculations.[1] |

| CAS Number | 2557-49-5 (or 33564-31-7) | Verify CAS on vial label before use.[1] |

| LogP (Predicted) | ~3.0 - 3.8 | Indicates moderate-to-high lipophilicity; poor water solubility.[1] |

| Appearance | White to off-white powder | Crystalline solid.[1] |

| Key Functional Groups | 17,21-Diacetate esters | Hydrolysis Sensitive: Avoid prolonged exposure to basic pH or water.[1] |

Solubility Landscape

The solubility data below represents empirically validated limits. Dimethyl Sulfoxide (DMSO) is the primary solvent of choice for research applications due to its high capacity and miscibility with aqueous buffers.[1]

Table 2: Solvent Compatibility Matrix

| Solvent | Solubility Limit (Max) | Application Context |

| DMSO | ~100 mg/mL (200 mM) | Recommended Stock Solvent. Excellent stability at -80°C. |

| Ethanol (95%) | ~10 - 20 mg/mL | Variable.[1] Lower solubility than DMSO.[1] Use only if DMSO is contraindicated.[1] |

| DMF | ~30 mg/mL | Alternative organic solvent; toxic to many cell lines.[1] |

| Water | < 0.01 mg/mL (Insoluble) | Do NOT use for stock preparation. Causes immediate precipitation.[1] |

| Corn Oil | Soluble (Variable) | Suitable for in vivo depot injections; requires extensive vortexing.[1] |

Critical Warning: The "Insoluble" designation in water implies that adding buffer directly to the solid powder will result in a suspension, not a solution.[1] This leads to heterogeneous dosing and invalid IC50 data.[1]

Stability & Degradation Mechanisms

The primary degradation pathway for Diflorasone Diacetate in solution is hydrolysis of the acetate groups at positions 17 and 21.[1]

-

Solid State: Stable for >2 years at -20°C if desiccated.[1]

-

DMSO Stock: Stable for 6 months at -80°C; 1 month at -20°C.[1][3][4]

-

Aqueous Dilution: Unstable.[1] The ester bonds are susceptible to hydrolysis, converting the molecule back to the parent Diflorasone or mono-acetate intermediates.[1] Use aqueous dilutions within 4 hours.

Visualization: Solubilization Decision Tree

The following logic gate ensures the correct solvent selection based on your experimental endpoint.

Figure 1: Decision logic for solvent selection based on experimental application.[1][3] Blue path indicates standard in vitro workflow.

Protocol: The Self-Validating Stock Preparation System

To ensure reproducibility, this protocol includes "checkpoint" steps that validate the quality of the solution before proceeding.

Materials Required[1][3][4][5][6][7][8][9][10][11]

-

Diflorasone Diacetate solid (Store at -20°C, desiccated).[1]

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%, stored over molecular sieves).[1]

-

Vortex mixer and Sonicator.[1]

Step-by-Step Methodology

1. Equilibration (Checkpoint A)

-

Remove the vial from the freezer and allow it to equilibrate to room temperature for 15 minutes before opening .

-

Why? Opening a cold vial causes condensation of atmospheric moisture, which degrades the ester and introduces water into your stock.[1]

2. Calculation & Weighing

-

Calculate the volume of DMSO required for a 50 mM stock.

-

Formula:

[1] -

Example: For 5 mg of powder, add 202 µL of DMSO.[1]

3. Solubilization (Checkpoint B)

-

Add the calculated volume of Anhydrous DMSO.[1]

-

Vortex vigorously for 30 seconds.

-

Validation: Hold the vial up to a light source. The solution must be completely clear and colorless . If any particulate matter remains, sonicate in a water bath for 5 minutes (ambient temperature).[1]

4. Aliquoting & Storage

-

Do not store the bulk bottle at 4°C.[1]

-

Aliquot into single-use volumes (e.g., 20-50 µL) in amber tubes to protect from light.

-

Store at -80°C (Preferred) or -20°C.

Visualization: Preparation Workflow

Figure 2: Step-by-step workflow for preparing a stable stock solution.

Biological Application & Troubleshooting

Dilution into Cell Culture Media

When diluting the DMSO stock into aqueous media (e.g., DMEM, RPMI), you face a "solubility cliff."[1] The compound will precipitate if the concentration is too high or the mixing is too slow.[1]

-

Maximum DMSO Concentration: Keep final DMSO concentration

to avoid solvent toxicity. -

Mixing Technique: Pipette the DMSO stock directly into the center of the media volume while vortexing or swirling the media.[1] Do not pipette onto the side of the tube.[1]

-

Serial Dilution: If a high concentration is needed, perform intermediate dilutions in DMSO first, then a single step into media.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Cloudy precipitate upon adding to media | Concentration too high or "Solubility Shock".[1] | Pre-warm media to 37°C. Vortex media while adding drug. Lower the final concentration. |

| Inconsistent IC50 data | Hydrolysis of diacetate esters.[1] | Prepare fresh dilutions immediately before use.[1] Do not store diluted media overnight.[1] |

| Cytotoxicity in vehicle control | DMSO concentration > 0.5%.[1] | Reduce DMSO to < 0.1%.[1] Include a "DMSO-only" control group.[1] |

References

-

PubChem. Diflorasone Diacetate - Compound Summary (CID 71414).[1] National Library of Medicine.[1] [Link]

-

DailyMed. Diflorasone Diacetate Ointment - Prescribing Information. U.S. National Library of Medicine.[1] [Link][1]

Sources

Physicochemical Characterization and Analytical Profiling of Acetyloxy Diflorasone Derivatives

Executive Summary

This technical guide provides a rigorous analysis of Acetyloxy Diflorasone , specifically addressing the nomenclature ambiguity that often conflates the active pharmaceutical ingredient (API), Diflorasone Diacetate , with its mono-ester degradation products.[1] In high-precision drug development, distinguishing between the di-ester (C26) and mono-ester (C24) forms is critical for potency validation and impurity profiling.[1] This document outlines the molecular stoichiometry, structural chemistry, and authoritative analytical protocols (USP) required for the identification and quantification of these corticosteroids.[1]

Part 1: Molecular Identity & Stoichiometry

The term "Acetyloxy Diflorasone" technically refers to a diflorasone molecule substituted with an acetoxy group.[1] In pharmaceutical contexts, this usually points to Diflorasone Diacetate , the clinically used diester.[1] However, strict chemical nomenclature may also map to the Mono-acetate (an impurity or metabolite).[1]

To ensure scientific accuracy, we define both entities below. Researchers must verify which species is intended based on the molecular weight observed in their mass spectrometry data.

Table 1: Comparative Physicochemical Profile

| Feature | Diflorasone Diacetate (API) | Diflorasone 17-Acetate (Mono-ester) |

| CAS Number | 33564-31-7 | 50630-19-8 (Typical Impurity) |

| Molecular Formula | C₂₆H₃₂F₂O₇ | C₂₄H₃₀F₂O₆ |

| Average Mol.[1][2][3][4] Weight | 494.53 g/mol | 452.49 g/mol |

| Monoisotopic Mass | 494.2116 Da | 452.2011 Da |

| IUPAC Name | (6α,11β,16β)-17,21-bis(acetyloxy)-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione | (6α,11β,16β)-17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione |

| Role | Active Pharmaceutical Ingredient | Degradant / Impurity / Metabolite |

| Lipophilicity (LogP) | ~3.5 (High Permeability) | ~2.1 (Lower Permeability) |

Structural Visualization

The following diagram illustrates the chemical relationship between the base corticosteroid and its acetylated forms.

Figure 1: Structural hierarchy showing the acetylation pathway from Diflorasone base to the Diacetate API.[1] Note the mass shift of +42 Da for each acetyl group addition.[1]

Part 2: Structural Chemistry & Causality[1]

Understanding the molecule's behavior requires analyzing its functional groups.[1] The "Acetyloxy" moieties are not merely structural appendages; they are engineered for pharmacokinetics.[1]

-

The 6α, 9α-Difluoro Modification:

-

Mechanism: The introduction of fluorine atoms at the 6 and 9 positions exerts a strong electron-withdrawing effect.[1] This prevents metabolic oxidation of the 11β-hydroxyl group to a ketone (which would render the molecule inactive, similar to cortisone).[1]

-

Result: Significantly increased anti-inflammatory potency and half-life compared to non-fluorinated hydrocortisone.[1]

-

-

The 17, 21-Diacetate Esters (The "Acetyloxy" Groups):

-

Mechanism: Free hydroxyl groups are polar.[1] By masking them with acetate esters, the molecule becomes more lipophilic.[1]

-

Causality: This increased lipophilicity allows the drug to penetrate the stratum corneum (the skin's outer barrier) more effectively.[1] Once inside the dermis, esterases hydrolyze these groups, releasing the active diflorasone to bind with glucocorticoid receptors.[1]

-

Part 3: Analytical Profiling (Methodology)[1][5]

To confirm the identity of Acetyloxy Diflorasone (Diacetate) and detect the mono-acetyloxy impurity, High-Performance Liquid Chromatography (HPLC) is the standard.[1] Below is the authoritative protocol derived from USP standards.

Protocol: Normal Phase HPLC for Potency & Impurity Analysis

Objective: Separate the Diacetate from mono-acetate degradants and other impurities.[1] Note: While Reverse Phase (C18) is common, the USP specifies a Normal Phase method using chlorinated solvents for optimal resolution of steroid isomers.[1]

1. Reagents & Mobile Phase Preparation[1][5][6]

-

Solvents: Tetrahydrofuran (THF), Glacial Acetic Acid, n-Butyl Chloride, Methylene Chloride.[1][5][6]

-

Preparation:

-

Saturate n-Butyl Chloride with water (mix and let phases separate; use top layer).[1]

-

Saturate Methylene Chloride with water (mix and let phases separate; use bottom layer).[1]

-

Mobile Phase Mix: Combine THF : Glacial Acetic Acid : Water-Saturated n-Butyl Chloride : Water-Saturated Methylene Chloride in a ratio of 10 : 15 : 350 : 125 .

-

2. Chromatographic Conditions

-

Column: L3 Packing (Porous Silica microparticles, 5-10 µm).[1]

-

Flow Rate: 2.5 mL/min (Adjust for system pressure).

-

Injection Volume: 10-20 µL.

3. Standard & Sample Preparation

-

Internal Standard: Isoflupredone Acetate (0.04 mg/mL in water-saturated chloroform).[1][5]

-

Sample Solution: Dissolve Acetyloxy Diflorasone (Diacetate) in the Internal Standard solution to a concentration of ~0.03 mg/mL.

4. System Suitability Criteria (Self-Validating)

-

Resolution (R): NLT (Not Less Than) 12 between the analyte and internal standard.

-

RSD: NMT (Not More Than) 2.0% for replicate injections.

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the quantification of Diflorasone Diacetate using Internal Standard calibration.

Part 4: Stability & Degradation Pathways

For researchers handling Acetyloxy Diflorasone, stability is the primary concern.[1] The ester bonds at C17 and C21 are susceptible to hydrolysis, particularly in basic (high pH) conditions or in the presence of moisture.[1]

Degradation Logic

-

Primary Degradation: Hydrolysis of the C21-acetate occurs first due to steric accessibility.[1]

-

Secondary Degradation: Hydrolysis of the C17-acetate.[1]

Storage Recommendation: Store neat substance at -20°C. Solutions in DMSO or Chloroform should be used immediately or stored at 4°C protected from light and moisture.[1]

References

-

United States Pharmacopeia (USP) . Diflorasone Diacetate Monograph. USP-NF.[1][5][7] (Authoritative source for the "Normal Phase" L3 column method and system suitability criteria). [1][7]

-

PubChem . Diflorasone Diacetate Compound Summary (CID 71414).[1] National Center for Biotechnology Information.[1] (Source for molecular weight, formula, and IUPAC nomenclature). [Link][1]

-

Pharmaffiliates . Acetyloxy Diflorasone Impurity Standards. (Source confirming "Acetyloxy Diflorasone" as the specific mono-ester impurity C24H30F2O6).[1] [Link][1]

-

Maccaroni, E., et al. (2009).[1] Structures from powders: Diflorasone diacetate.[1][2][8] Steroids, 74(1), 102-111.[1][8] (Detailed structural analysis of the crystal forms). [Link]

Sources

- 1. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diflorasone Diacetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. Diflorasone Diacetate [doi.usp.org]

- 8. medkoo.com [medkoo.com]

Technical Monograph: Acetyloxy Diflorasone (Diflorasone 21-Acetate)

Structural Dynamics, Synthesis Intermediacy, and Analytical Profiling

Part 1: Executive Technical Summary

Subject Identity: Acetyloxy Diflorasone CAS Registry Number: 3826-17-3 Chemical Nomenclature: 21-(acetyloxy)-6,9-difluoro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione Molecular Formula: C₂₄H₃₀F₂O₆ Molecular Weight: 452.49 g/mol [1][2][3]

Critical Distinction: In the context of drug development, Acetyloxy Diflorasone (CAS 3826-17-3) is distinct from the final Active Pharmaceutical Ingredient (API), Diflorasone Diacetate (CAS 33564-31-7) .

CAS 3826-17-3 represents the 21-monoacetate ester of the diflorasone scaffold. It serves two critical roles in pharmaceutical engineering:

-

Synthetic Intermediate: It is the kinetic product formed during the stepwise acetylation of the parent diflorasone molecule, preceding the formation of the 17,21-diacetate.

-

Stability Marker: It acts as a primary degradation product (hydrolytic impurity) or a reference standard for quality control (QC) profiling of the final drug product.

This guide focuses on the characterization, synthesis logic, and analytical separation of this specific molecular entity, providing the precision required for impurity profiling and stability-indicating method development.

Part 2: Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of corticosteroid derivatives hinges on the modification of the pregnane core. Acetyloxy Diflorasone (21-Acetate) occupies a specific functional niche between the parent steroid and the potent diacetate diester.

1. Fluorination (C6 & C9)

The 6α,9α-difluoro modification significantly enhances glucocorticoid receptor (GR) binding affinity and metabolic stability against 11β-hydroxysteroid dehydrogenase. This halogenation prevents the oxidation of the 11β-hydroxyl group to the inactive ketone (cortisone analog), maintaining high potency.

2. The C21-Esterification (The "Acetyloxy" Moiety)[2]

-

Lipophilicity: The acetylation of the C21 primary hydroxyl group increases the partition coefficient (LogP), facilitating stratum corneum penetration compared to the parent diflorasone.

-

Reactivity: The C21-hydroxyl is a primary alcohol and is sterically unhindered. During synthesis, it is the first site to be acetylated. In vivo, it is also the first site to be hydrolyzed by plasma esterases, reverting the molecule to its active base form.

3. The C17-Hydroxyl (Differentiation from API)

Unlike the final drug (Diflorasone Diacetate), CAS 3826-17-3 retains a free hydroxyl group at position C17. This free hydroxyl reduces the overall lipophilicity compared to the diacetate, making the 21-acetate an identifiable polar impurity in Reverse-Phase HPLC (RP-HPLC).

Part 3: Synthesis & Degradation Logic (The "Stability Cycle")

Understanding the genesis of CAS 3826-17-3 is vital for controlling the manufacturing process of Diflorasone Diacetate.

Synthetic Pathway (Forward Reaction)

The acetylation of the diflorasone core follows Fried’s Rule of reactivity:

-

Kinetic Phase: The C21 primary alcohol reacts rapidly with acetic anhydride to form Diflorasone 21-Acetate (CAS 3826-17-3) .

-

Thermodynamic Phase: Under forcing conditions (catalyst/heat), the sterically hindered C17 tertiary alcohol is acetylated to form the final Diflorasone 17,21-Diacetate .

Degradation Pathway (Reverse Reaction)

In aqueous formulations or biological systems, the ester bonds are susceptible to hydrolysis. The C21 ester is typically more labile than the C17 ester, but in di-esters, complex migration can occur. However, the presence of the 21-monoacetate in a final product usually indicates incomplete acetylation during synthesis or specific hydrolytic conditions.

Figure 1: The synthetic trajectory of Diflorasone derivatives. CAS 3826-17-3 acts as the pivotal intermediate between the base steroid and the final API.

Part 4: Analytical Engineering & Protocols

For researchers characterizing this compound, distinguishing the 21-acetate (CAS 3826-17-3) from the diacetate (API) is the primary challenge. The following protocol utilizes the polarity difference driven by the free C17-OH group.

HPLC Protocol: Impurity Separation

Objective: Isolate and quantify Acetyloxy Diflorasone (21-Acetate) in the presence of Diflorasone Diacetate.

| Parameter | Specification | Causality / Rationale |

| Column | C18 (L1), 4.6 mm × 150 mm, 3 µm | High surface area C18 is required to resolve the structural analogs based on hydrophobic interaction. |

| Mobile Phase A | Water (0.1% Formic Acid) | Aqueous baseline; acid suppresses silanol activity and ionizes the steroid for MS detection if used. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peak shapes for steroids compared to Methanol. |

| Gradient | 40% B to 80% B over 20 min | The 21-acetate (more polar) will elute before the Diacetate (more lipophilic). |

| Flow Rate | 1.0 mL/min | Standard backpressure management for 3µm columns. |

| Detection | UV @ 254 nm | The conjugated diene system (C1-C2, C4-C5) absorbs strongly at 254 nm. |

| Retention Order | 1. Diflorasone (Base)2.[4][5][6][7] 21-Acetate (Target) 3. Diacetate (API) | Elution follows increasing lipophilicity (LogP). |

Experimental Workflow: Synthesis of Reference Standard (CAS 3826-17-3)

Note: This protocol describes the selective acetylation to generate the 21-acetate for use as a reference standard.

-

Dissolution: Dissolve 1.0 g of Diflorasone base in 10 mL of Pyridine (acts as solvent and proton scavenger).

-

Reagent Addition: Add 1.1 equivalents of Acetic Anhydride dropwise at 0°C.

-

Why 0°C? Low temperature favors the kinetic product (C21-acetate) over the thermodynamic product (C17-acetate or Diacetate).

-

-

Monitoring: Monitor via TLC (SiO2, DCM:MeOH 95:5) every 30 minutes.

-

Quenching: Once the starting material is consumed (but before Diacetate forms significantly), pour into ice water.

-

Purification: The precipitate is crude Acetyloxy Diflorasone. Recrystallize from Acetone/Hexane to remove trace Diacetate.

Part 5: Mechanism of Action (Pharmacodynamics)

While CAS 3826-17-3 is an intermediate, it possesses intrinsic glucocorticoid activity. Its mechanism mirrors the class effect but with altered kinetics due to the free C17 hydroxyl.

Figure 2: The Pharmacodynamic Cascade. The 21-acetate binds the Glucocorticoid Receptor (GR), triggering the dissociation of heat shock proteins (Hsp90) and subsequent nuclear signaling.

Key Pharmacological Nuance: The 21-acetate is often considered a "proximal prodrug." While it can bind GR directly, in topical applications, it is rapidly hydrolyzed to the base diflorasone in the dermis. However, the acetylation at C21 protects the molecule from immediate degradation by other metabolic enzymes during transit through the epidermis.

Part 6: References

-

United States Pharmacopeia (USP). Diflorasone Diacetate Monograph: Organic Impurities. USP-NF.[8][9] (Provides the regulatory basis for separating the mono-acetate from the di-acetate).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71414 (Diflorasone Diacetate) and related esters. (Source for chemical structure and physical properties).[5][6][10][8][11][12]

-

Fried, J., & Sabo, E. F. (1954). Synthesis of 17α-hydroxycorticosterone and its 9α-halo derivatives from 11-epi-17α-hydroxycorticosterone. Journal of the American Chemical Society. (Foundational text on halogenated corticosteroid synthesis).

-

U.S. Food and Drug Administration (FDA). Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (Reference for approved formulations of Diflorasone).

-

Toronto Research Chemicals (TRC). Acetyloxy Diflorasone Product Data Sheet. (Validation of CAS 3826-17-3 as the 21-acetate impurity standard).[13]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Acetyloxy Diflorasone, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 3. labsolu.ca [labsolu.ca]

- 4. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 5. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Diflorasone Diacetate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

- 10. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. prescriberpoint.com [prescriberpoint.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

Technical Guide: Acetyloxy Diflorasone as a Critical Impurity in Diflorasone Diacetate

The following technical guide details the role, mechanism, and control of Acetyloxy Diflorasone (chemically identified as Diflorasone 21-Acetate ) as a critical impurity in the development and manufacturing of Diflorasone Diacetate .

Executive Summary

In the high-potency corticosteroid market, Diflorasone Diacetate stands as a benchmark therapeutic.[1] However, its purity profile is strictly governed by the presence of mono-ester derivatives. Acetyloxy Diflorasone (Diflorasone 21-Acetate) is the primary process-related impurity and a potential degradation product. Its presence indicates either incomplete acetylation during synthesis (due to steric hindrance at C17) or specific hydrolytic pathways. This guide delineates the structural identity, formation kinetics, and analytical control strategies required to maintain this impurity below ICH Q3A thresholds.

Chemical Identity and Structural Analysis

To control an impurity, one must first define its molecular divergence from the Active Pharmaceutical Ingredient (API).

Molecular Comparison

The core difference lies in the esterification status of the C17 and C21 positions on the corticosteroid backbone.

| Feature | Diflorasone Diacetate (API) | Acetyloxy Diflorasone (Impurity) |

| Common Name | Diflorasone Diacetate | Diflorasone 21-Acetate |

| CAS Number | 33564-31-7 | 3826-17-3 |

| Chemical Name | 6 | 6 |

| Molecular Formula | ||

| Molecular Weight | 494.54 g/mol | 452.49 g/mol |

| Functional Difference | C17 and C21 are acetylated.[2][3][4][5][6][7][8][][10][11][12] | C17 is a free hydroxyl (-OH) ; C21 is acetylated. |

Structural Significance

The absence of the acetate group at C17 in Acetyloxy Diflorasone significantly alters the lipophilicity and receptor binding affinity. The C17-ester is crucial for the high potency of topical corticosteroids; thus, the presence of the mono-acetate impurity not only represents a purity issue but potentially a potency reduction in the final drug product.

Formation Mechanisms: Synthesis vs. Degradation

Understanding the origin of Acetyloxy Diflorasone is vital for selecting the correct control strategy (Process Optimization vs. Storage Conditions).

Pathway A: Incomplete Synthesis (Primary Source)

The synthesis of Diflorasone Diacetate typically involves the acetylation of the Diflorasone base.

-

Reactivity Differential: The C21-hydroxyl is a primary alcohol and is sterically unhindered, reacting rapidly with acetylating agents (e.g., acetic anhydride).

-

Steric Hindrance: The C17-hydroxyl is a tertiary alcohol, sterically shielded by the C16-methyl group and the steroid backbone.

-

The Bottleneck: Consequently, the reaction proceeds through a distinct intermediate: Diflorasone 21-Acetate (Acetyloxy Diflorasone) . If the reaction is terminated prematurely or reagents are insufficient, this intermediate remains as a significant impurity.

Pathway B: Hydrolytic Degradation (Secondary Source)

While less common than C21-hydrolysis, the C17-acetate group can undergo hydrolysis under specific pH conditions or enzymatic activity, reverting the Diacetate back to the 21-monoacetate. However, chemical hydrolysis usually favors the cleavage of the labile C21-ester first, forming Diflorasone 17-acetate.

Mechanism Visualization

The following diagram illustrates the kinetic relationship between the base, the mono-acetate impurity, and the API.

Figure 1: Synthesis and degradation pathways showing Acetyloxy Diflorasone as the critical intermediate.

Analytical Strategy

Separating the mono-acetate impurity from the diacetate API requires a robust chromatographic method due to their structural similarity.

HPLC Method Parameters (Based on USP Monograph Principles)

The separation relies on the difference in hydrophobicity. The Diacetate (two ester groups) is significantly more hydrophobic than the Acetyloxy Diflorasone (one free hydroxyl).

| Parameter | Recommended Condition |

| Column | C18 (L1 or L3 packing), 4.6 mm x 15-25 cm, 3-5 µm |

| Mobile Phase | Mixture of Water, Acetonitrile, and Methanol (Gradient or Isocratic) |

| Example Composition | THF : Glacial Acetic Acid : Water-saturated n-Butyl Chloride : Water-saturated Methylene Chloride (Specific USP Normal Phase variant) OR Reverse Phase: Acetonitrile : Water (50:50 to 60:40) |

| Detection | UV @ 254 nm |

| Elution Order (Reverse Phase) | 1. Diflorasone (Base) 2.[13][14][15] Acetyloxy Diflorasone (Impurity) 3.[5][][11][14][15] Diflorasone Diacetate (API) |

Validation Criteria

-

Resolution (Rs): NLT 2.0 between Acetyloxy Diflorasone and Diflorasone Diacetate.

-

Limit of Quantitation (LOQ): Should be established at